molecular formula C20H22N2O4S B1225750 4-[[3-[anilino(oxo)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid

4-[[3-[anilino(oxo)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid

Cat. No. B1225750
M. Wt: 386.5 g/mol
InChI Key: ITRHUIJAZOOGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[3-[anilino(oxo)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid is an aromatic amide.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound has been synthesized through various methods, including reactions involving methyl 4-chloro-3-oxobutanoate with benzoylcyanamide, leading to derivatives of tetronic acid. This approach offers a pathway to obtain N,N-unsubstituted diaminomethylidene derivatives of tetronic acid (Prezent & Dorokhov, 2012).

  • Molecular Structure Analysis : Detailed structural analysis, including FT-IR, molecular structure, and hyperpolarizability studies, have been conducted on related compounds. These analyses provide insights into the stability, charge transfer, and molecular electrostatic potential of the molecule (Raju et al., 2015).

Potential Applications

  • Antiproliferative Activity : Certain derivatives have been synthesized and evaluated for their antiproliferative activity, indicating potential therapeutic applications. For instance, compounds like methyl 4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-4-oxobutanoate were investigated for their ability to inhibit DNA gyrase-ATPase activity, pointing towards their cytotoxic properties (Yurttaş et al., 2022).

  • Antimicrobial Activities : Amide derivatives of related compounds have shown significant antimicrobial activities. For example, certain amides derived from 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid demonstrated excellent growth inhibition potential against various microorganisms (Sana et al., 2011).

  • Biological Evaluation : Novel derivatives synthesized through specific reactions have been screened for antimicrobial and antioxidant properties, with some showing promising results against various pathogens and demonstrating radical scavenging abilities (Raghavendra et al., 2017).

properties

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

4-oxo-4-[[3-(phenylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]butanoic acid

InChI

InChI=1S/C20H22N2O4S/c23-16(11-12-17(24)25)22-20-18(14-9-5-2-6-10-15(14)27-20)19(26)21-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,21,26)(H,22,23)(H,24,25)

InChI Key

ITRHUIJAZOOGTM-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)SC(=C2C(=O)NC3=CC=CC=C3)NC(=O)CCC(=O)O

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)NC3=CC=CC=C3)NC(=O)CCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[[3-[anilino(oxo)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-[[3-[anilino(oxo)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid
Reactant of Route 3
4-[[3-[anilino(oxo)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid
Reactant of Route 4
4-[[3-[anilino(oxo)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid
Reactant of Route 5
Reactant of Route 5
4-[[3-[anilino(oxo)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid
Reactant of Route 6
Reactant of Route 6
4-[[3-[anilino(oxo)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid

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